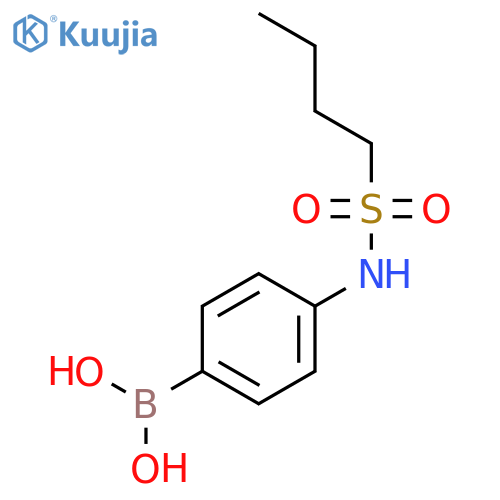Cas no 1072945-66-4 (4-(Butylsulfonamido)phenylboronic Acid)

1072945-66-4 structure
商品名:4-(Butylsulfonamido)phenylboronic Acid
CAS番号:1072945-66-4
MF:C10H16BNO4S
メガワット:257.11434
MDL:MFCD10699612
CID:829039
4-(Butylsulfonamido)phenylboronic Acid 化学的及び物理的性質
名前と識別子
-
- (4-(Butylsulfonamido)phenyl)boronic acid
- 4-(Butylsulfonamido)phenylboronic acid
- [4-(butylsulfonylamino)phenyl]boronic acid
- 4-(Butylsulfonamido)phenylboronic Acid
-
- MDL: MFCD10699612
計算された属性
- せいみつぶんしりょう: 257.08900
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.51 g/l)(25ºC)、
- PSA: 95.01000
- LogP: 1.06200
4-(Butylsulfonamido)phenylboronic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB270984-100 mg |
4-(Butylsulfonamido)phenylboronic acid; 98% |
1072945-66-4 | 100mg |
€161.00 | 2023-04-26 | ||
| TRC | B693928-100mg |
4-(Butylsulfonamido)phenylboronic Acid |
1072945-66-4 | 100mg |
$ 196.00 | 2023-04-18 | ||
| abcr | AB270984-250mg |
4-(Butylsulfonamido)phenylboronic acid, 98%; . |
1072945-66-4 | 98% | 250mg |
€280.00 | 2025-03-19 | |
| 1PlusChem | 1P003KNE-250mg |
4-(Butylsulfonamido)phenylboronic acid |
1072945-66-4 | 98% | 250mg |
$172.00 | 2025-02-20 | |
| A2B Chem LLC | AB65930-100mg |
4-(Butylsulfonamido)phenylboronic acid |
1072945-66-4 | 98% | 100mg |
$86.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249210-100mg |
4-(Butylsulfonamido)phenylboronic acid |
1072945-66-4 | 98% | 100mg |
¥1080.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249210-250mg |
4-(Butylsulfonamido)phenylboronic acid |
1072945-66-4 | 98% | 250mg |
¥2015.00 | 2024-08-09 | |
| TRC | B693928-25mg |
4-(Butylsulfonamido)phenylboronic Acid |
1072945-66-4 | 25mg |
$ 92.00 | 2023-04-18 | ||
| Chemenu | CM204663-250mg |
(4-(Butylsulfonamido)phenyl)boronic acid |
1072945-66-4 | 95% | 250mg |
$197 | 2023-02-03 | |
| A2B Chem LLC | AB65930-250mg |
4-(Butylsulfonamido)phenylboronic acid |
1072945-66-4 | 98% | 250mg |
$165.00 | 2024-04-20 |
4-(Butylsulfonamido)phenylboronic Acid 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1072945-66-4 (4-(Butylsulfonamido)phenylboronic Acid) 関連製品
- 710348-41-7(3-(Ethylsulfonamido)phenylboronic acid)
- 1072945-64-2(3-(Propylsulfonamido)phenylboronic acid)
- 1072945-62-0(4-(Ethylsulfonamido)phenylboronic Acid)
- 1072945-67-5(3-(Cyclopropanesulfonamido)phenylboronic acid)
- 1072945-65-3(3-(Butylsulfonamido)phenylboronic Acid)
- 1072945-68-6(4-(Cyclopropanesulfonamido)phenylboronic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1072945-66-4)4-(Butylsulfonamido)phenylboronic Acid

清らかである:99%
はかる:250mg
価格 ($):166.0